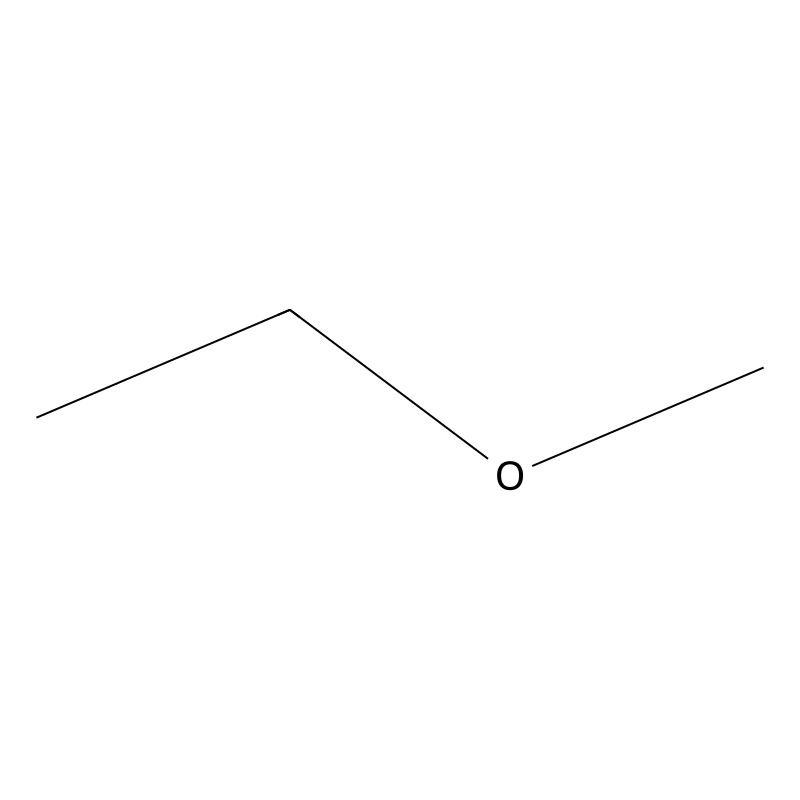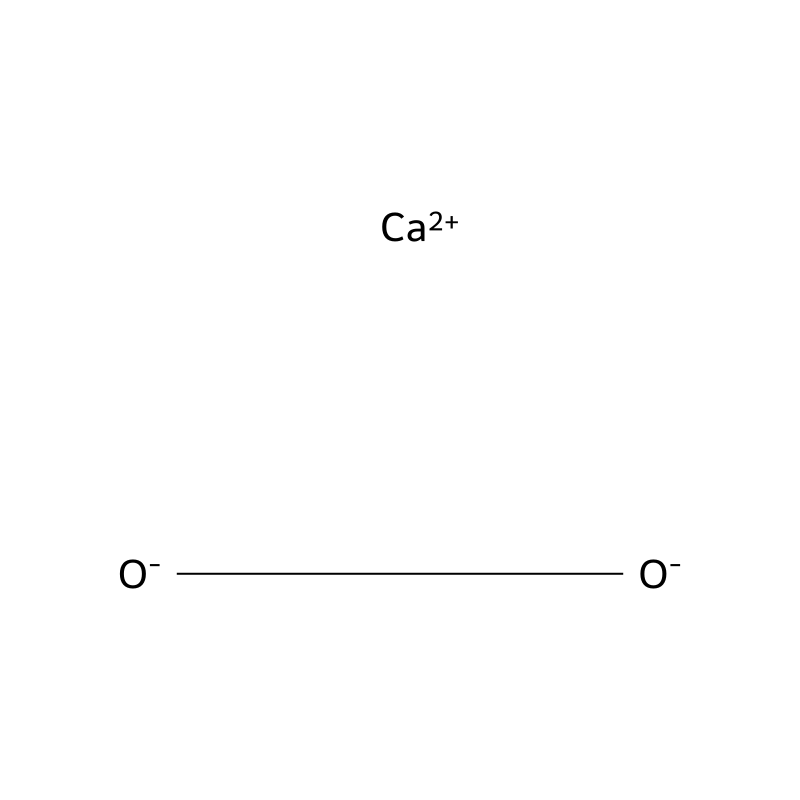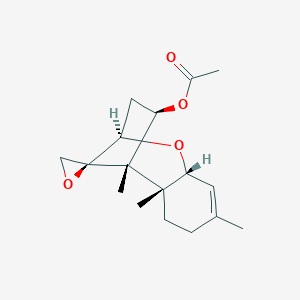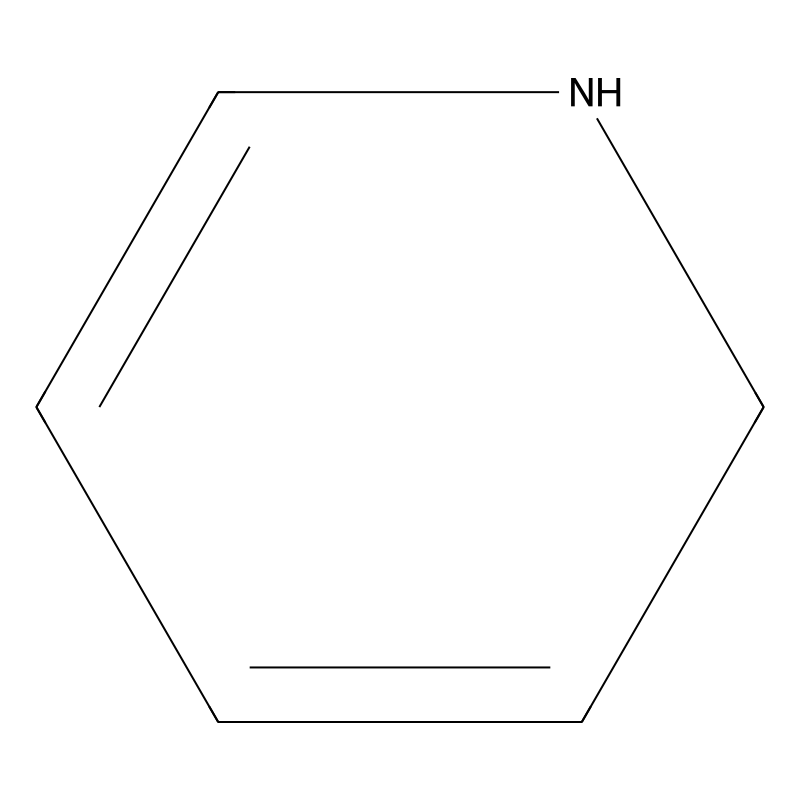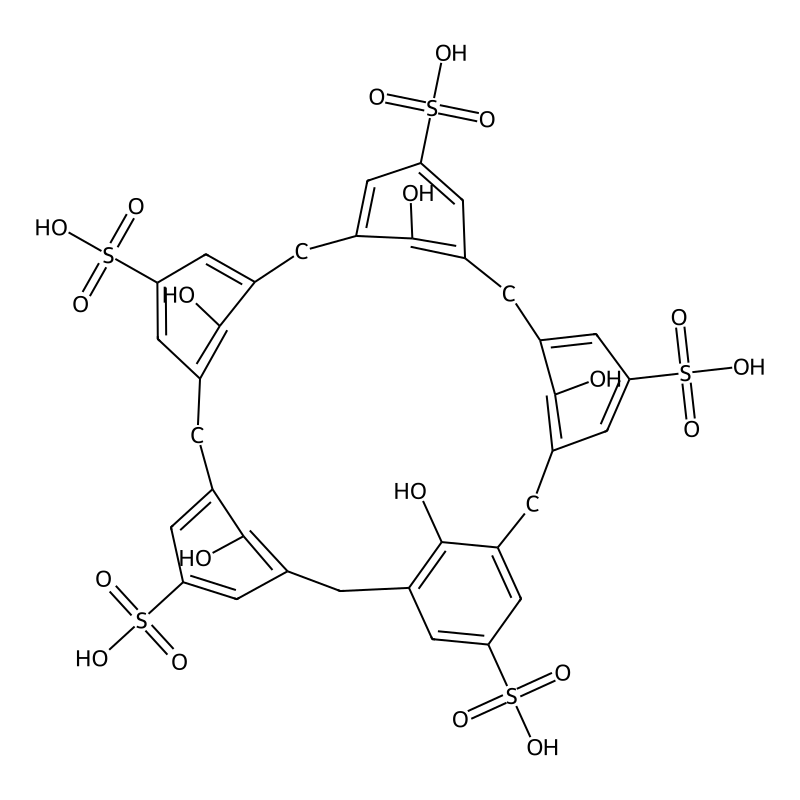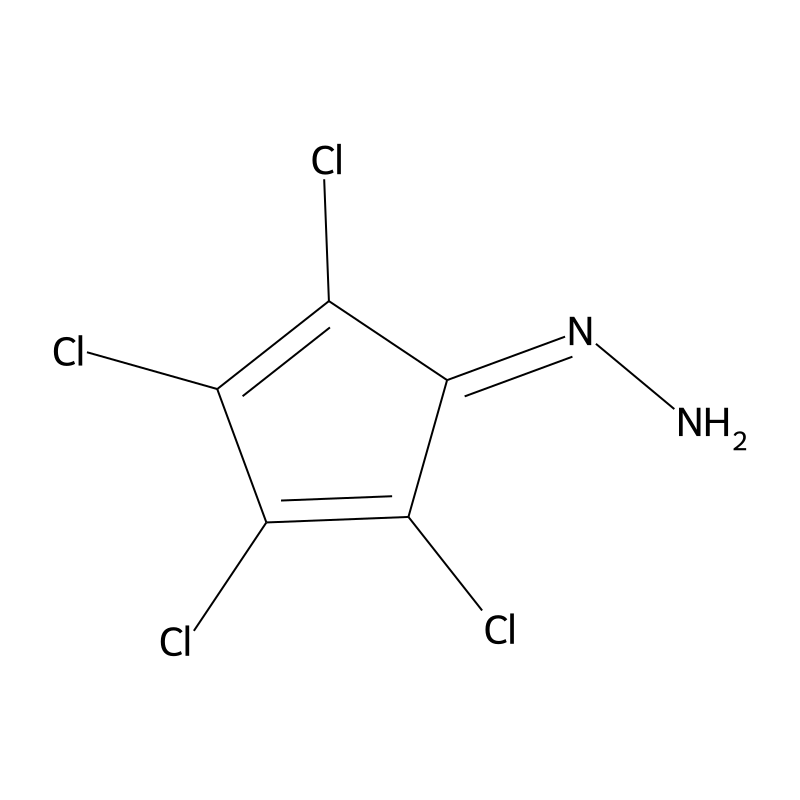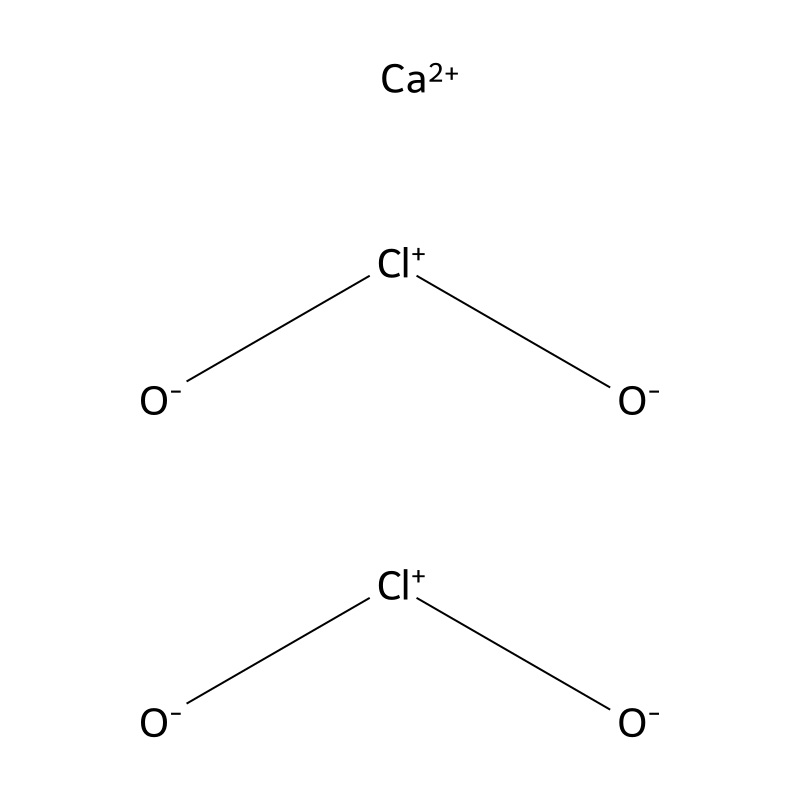Cadmium bromide tetrahydrate
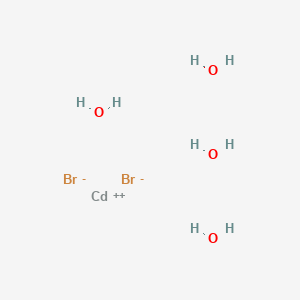
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Semiconductor Research:
- Synthesis of Cadmium-based Nanomaterials: Cadmium dibromide, tetrahydrate serves as a precursor for various cadmium-based nanomaterials like quantum dots, nanowires, and thin films. These materials exhibit unique optical and electronic properties, making them valuable for applications in optoelectronics, solar cells, and light-emitting diodes (LEDs) [].
Materials Science:
- Development of Novel Materials: Cadmium dibromide, tetrahydrate plays a role in the development of new materials with specific functionalities. For example, it can be used to prepare electrochromic materials that change color upon applying an electric field, potentially finding applications in displays and smart windows [].
Inorganic Chemistry Research:
- Study of Crystal Structures and Chemical Bonding: Cadmium dibromide, tetrahydrate serves as a model system for studying crystal structures and the nature of chemical bonding in ionic compounds. Its well-defined structure allows researchers to investigate various phenomena like lattice vibrations and phase transitions.
Analytical Chemistry:
- Calibration of Analytical Instruments: Due to its well-defined properties, cadmium dibromide, tetrahydrate can be used as a standard reference material for calibrating various analytical instruments like X-ray diffraction (XRD) and Raman spectroscopy [].
Biological Research (Limited Applications):
- Investigation of Cadmium Toxicity: While not widely used due to its inherent toxicity, cadmium dibromide, tetrahydrate can be employed in controlled studies to understand the mechanisms of cadmium toxicity in biological systems []. However, it's crucial to handle this compound with extreme caution due to its hazardous nature.
Cadmium bromide tetrahydrate is a chemical compound with the molecular formula and a molecular weight of approximately 344.28 g/mol. This compound appears as a white to off-white solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. The melting point of cadmium bromide tetrahydrate is around 36 °C, and it is soluble in water, acetone, and ethanol . The compound is classified as hazardous due to its toxicological properties, particularly its potential to cause cancer and its harmful effects on aquatic life .
This reaction highlights the compound's ability to lose water under thermal conditions. Additionally, it can react with other compounds to form cadmium-based materials, such as cadmium sulfide or cadmium zinc sulfide, which are significant in semiconductor applications .
Cadmium bromide tetrahydrate exhibits notable biological activity, primarily due to the toxic nature of cadmium ions. Cadmium exposure can lead to various health issues, including renal dysfunction, skeletal damage, and increased risk of cancer. The compound's toxicity is linked to its ability to induce oxidative stress and disrupt cellular processes . Studies have shown that cadmium can interfere with calcium homeostasis and disrupt endocrine functions, making it a subject of concern in environmental health studies .
Cadmium bromide tetrahydrate can be synthesized through several methods:
- Direct Reaction: By reacting cadmium oxide or cadmium carbonate with hydrobromic acid:
- Hydration of Anhydrous Cadmium Bromide: Anhydrous cadmium bromide can be hydrated by adding water under controlled conditions.
- Precipitation Method: Mixing solutions of cadmium sulfate and potassium bromide can also yield cadmium bromide tetrahydrate as a precipitate.
These methods allow for the production of high-purity samples suitable for laboratory and industrial applications .
Cadmium bromide tetrahydrate has several applications across different fields:
- Photographic Materials: It is used in photographic emulsions due to its light-sensitive properties.
- Semiconductor Industry: The compound serves as a precursor for the synthesis of cadmium-based semiconductors like cadmium telluride and cadmium sulfide.
- Chemical Analysis: It is utilized in analytical chemistry for various tests and reactions involving bromides.
- Catalysis: Cadmium bromide tetrahydrate can act as a catalyst in organic synthesis reactions .
Research on interaction studies involving cadmium bromide tetrahydrate has focused on its toxicological effects and interactions with biological systems. Studies have indicated that exposure to this compound can lead to significant cellular damage and alterations in metabolic pathways. The interactions between cadmium ions and cellular components are crucial for understanding its toxicity mechanisms . Furthermore, investigations into its environmental impact reveal that cadmium compounds can accumulate in aquatic ecosystems, posing risks to marine life.
Cadmium bromide tetrahydrate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cadmium chloride dihydrate | CdCl₂ · 2H₂O | Less toxic than cadmium bromide; used in electroplating |
| Cadmium sulfate | CdSO₄ | Used in fertilizers; less soluble than cadmium bromide |
| Cadmium iodide | CdI₂ | More soluble; used in organic synthesis |
| Cadmium sulfide | CdS | Important semiconductor; less toxic than other cadmium salts |
Cadmium bromide tetrahydrate is unique among these compounds due to its specific hydration state and its applications in both photochemistry and semiconductor technology. Its toxicity profile also distinguishes it from other cadmium salts, necessitating careful handling and regulation .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
